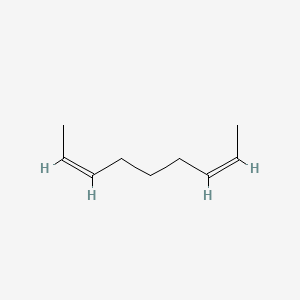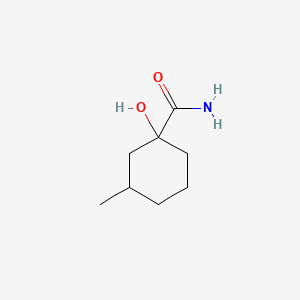
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile is an organic compound with a unique structure that includes a cyclopentane ring substituted with a methyl group, an isopropyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile can be achieved through several methods. One common approach involves the reaction of cyclopentanone with isopropylmagnesium bromide to form 1-methyl-3-propan-2-ylcyclopentanol, which is then converted to the corresponding nitrile using reagents such as phosphorus pentachloride (PCl5) and sodium cyanide (NaCN).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The nitrile group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium cyanide (NaCN) in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various nitrile derivatives.
Applications De Recherche Scientifique
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in various chemical reactions, leading to the formation of different products that exert their effects through distinct mechanisms. For example, the reduction of the nitrile group to an amine can result in compounds that interact with biological receptors or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane, 1-methyl-3-(2-methylpropyl)-: Similar structure but lacks the nitrile group.
Cyclopentane, 1-methyl-3-(2-methyl-1-propenyl)-: Similar structure with a different substituent on the cyclopentane ring.
2-methyl-1,3-cyclopentadiene: Contains a cyclopentane ring with different substituents.
Uniqueness
1-Methyl-3-propan-2-ylcyclopentane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The nitrile group allows for a wide range of chemical transformations, making this compound valuable in various research and industrial contexts.
Propriétés
Formule moléculaire |
C10H17N |
|---|---|
Poids moléculaire |
151.25 g/mol |
Nom IUPAC |
1-methyl-3-propan-2-ylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C10H17N/c1-8(2)9-4-5-10(3,6-9)7-11/h8-9H,4-6H2,1-3H3 |
Clé InChI |
NNADYLRREIUUGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(C1)(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;(E,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-5-hydroxyhept-2-enoate](/img/structure/B13831472.png)






![[(3,7-Dimethyloctyl)oxy]acetaldehyde](/img/structure/B13831510.png)





